molecular formula C10H13N5O3 B11860015 (2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 253688-71-0

(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B11860015
CAS No.: 253688-71-0
M. Wt: 251.24 g/mol
InChI Key: GQDCTRKQKKYCHJ-RNJXMRFFSA-N
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Description

(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine ring, which is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The pyrazolo[3,4-d]pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazolo[3,4-d]pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine ring can bind to enzymes and receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Properties

CAS No.

253688-71-0

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(2R,3S,5S)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)/t6-,7+,8-/m0/s1

InChI Key

GQDCTRKQKKYCHJ-RNJXMRFFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C3=NC=NC(=C3C=N2)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O

Origin of Product

United States

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